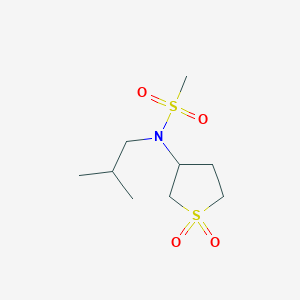
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)methanesulfonamide, commonly known as DMTS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based compound that has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of DMTS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DMTS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in cells. It has also been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in cell signaling. Additionally, DMTS has been shown to inhibit the activity of matrix metalloproteinases, enzymes that play a role in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
DMTS has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DMTS has been shown to inhibit the migration and invasion of cancer cells. In neurological disorders, DMTS has been shown to protect neurons against oxidative stress and inflammation. In cardiovascular diseases, DMTS has been shown to improve cardiac function and reduce blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMTS in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways. This makes it a useful tool for studying the role of these enzymes and pathways in various physiological processes. Additionally, DMTS has been shown to have potential therapeutic applications, making it a promising compound for drug development. However, one limitation of using DMTS in lab experiments is its potential toxicity. DMTS has been shown to have cytotoxic effects on some cells, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of DMTS. One direction is the further investigation of its potential therapeutic applications, particularly in the treatment of cancer, neurological disorders, and cardiovascular diseases. Additionally, the mechanism of action of DMTS needs to be further elucidated to better understand its effects on various enzymes and signaling pathways. Finally, the potential toxicity of DMTS needs to be further studied to determine its safety for use in humans.
In conclusion, DMTS is a sulfonamide-based compound that has been widely used in scientific research due to its potential therapeutic applications. It has been synthesized through various methods and has been shown to inhibit the activity of various enzymes and signaling pathways. While it has potential advantages for lab experiments, its potential toxicity needs to be further studied. There are several future directions for the study of DMTS, including further investigation of its therapeutic applications, mechanism of action, and toxicity.
Métodos De Síntesis
DMTS can be synthesized through various methods, including the reaction of 2-methylpropylamine with methanesulfonyl chloride, followed by the reaction of the resulting product with thioacetic acid. Another method involves the reaction of 2-methylpropylamine with methanesulfonic anhydride, followed by the reaction of the resulting product with thioacetic acid. Both methods result in the formation of DMTS as a white crystalline solid.
Aplicaciones Científicas De Investigación
DMTS has been widely used in scientific research due to its potential therapeutic applications. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, DMTS has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure.
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4S2/c1-8(2)6-10(15(3,11)12)9-4-5-16(13,14)7-9/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTPOIHONNVHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2479772.png)
![tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate](/img/structure/B2479773.png)

![N-(2-methoxybenzyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2479777.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2479783.png)

![3-(4-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2479785.png)
![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)naphthalene-1-carboxamide](/img/structure/B2479786.png)



![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)nicotinamide](/img/structure/B2479792.png)

![2-[[1-(4-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2479795.png)